5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being this compound. This nomenclature reflects the complex structural framework consisting of multiple functional groups and ring systems. The compound is also known by the trivial name Acuminatin, which has been widely adopted in the scientific literature. The systematic classification places this molecule within the broader category of flavonoid glycosides, specifically as a member of the flavonoid-7-O-glycoside subclass.
The structural classification hierarchy demonstrates that this compound belongs to the kingdom of organic compounds, with its super class being phenylpropanoids and polyketides. Within the flavonoid class, it is further categorized under flavonoid glycosides, with the direct parent classification being flavonoid-7-O-glycosides. The molecular framework is characterized as an aromatic heteropolycyclic compound, reflecting the presence of multiple fused ring systems containing both carbon and oxygen heteroatoms. This systematic classification provides essential information for understanding the compound's chemical behavior, potential biological activities, and relationships with other structurally related molecules.
The stereochemical designation of the compound includes specific stereochemical descriptors that define the spatial arrangement of atoms around chiral centers. The systematic name incorporates stereochemical notation (2S,3R,4R,5R,6S) for the sugar moiety, indicating the absolute configuration of the five chiral centers present in the trihydroxy-6-methyloxan-2-yl group. This stereochemical information is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₂₇H₂₈O₁₀, indicating a complex organic structure containing twenty-seven carbon atoms, twenty-eight hydrogen atoms, and ten oxygen atoms. The molecular weight has been precisely determined to be 512.5 grams per mole, as confirmed by multiple analytical sources and computational analyses. This molecular weight places the compound in the category of medium-sized organic molecules with significant structural complexity.
The elemental composition analysis reveals that oxygen represents a significant proportion of the molecular weight, accounting for approximately 31.2% of the total mass, which is consistent with the highly oxygenated nature of flavonoid glycosides. The carbon content represents approximately 63.3% of the molecular weight, while hydrogen accounts for 5.5%, reflecting the presence of multiple hydroxyl groups and the glycosidic sugar moiety. This elemental distribution is characteristic of flavonoid compounds with extensive hydroxylation patterns and glycosidic substitution.
The degree of unsaturation, calculated from the molecular formula, indicates the presence of multiple double bonds and ring systems within the structure. The high degree of unsaturation is consistent with the presence of aromatic rings and the chromone backbone structure. The molecular formula also reveals the presence of one methoxy group (-OCH₃) attached to the phenyl ring at the 4-position, contributing to the compound's overall polarity and potential for hydrogen bonding interactions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopic analysis provides detailed structural information about this compound. Proton Nuclear Magnetic Resonance spectroscopy conducted at 700 megahertz in deuterium oxide reveals characteristic chemical shift patterns consistent with the proposed structure. The spectrum exhibits signals corresponding to aromatic protons in the phenyl ring region, typically appearing between 6.5 and 8.0 parts per million. The methoxy group protons appear as a sharp singlet around 3.8-4.0 parts per million, while the sugar moiety protons display complex multipicity patterns in the 3.0-5.5 parts per million region.
Carbon-13 Nuclear Magnetic Resonance spectroscopy performed at 226 megahertz in deuterium oxide provides complementary structural information, revealing the carbon framework of the molecule. The spectrum displays characteristic signals for carbonyl carbons around 180 parts per million, aromatic carbons in the 100-160 parts per million region, and aliphatic carbons of the sugar moiety in the 60-100 parts per million range. The methoxy carbon appears as a distinct signal around 55 parts per million, confirming the presence of the methoxy substituent.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 512, consistent with the calculated molecular weight. Collision-induced dissociation experiments reveal characteristic fragmentation patterns, with the loss of the sugar moiety producing fragments at mass-to-charge ratio 350, corresponding to the aglycone portion of the molecule. Additional fragments result from the loss of water molecules and methoxy groups, providing structural confirmation through tandem mass spectrometry analysis.
Predicted collision cross section values have been determined for various adduct ions in ion mobility spectrometry-mass spectrometry experiments. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 224.2 Ų, while the sodium adduct [M+Na]⁺ shows a value of 232.3 Ų. These values provide information about the three-dimensional gas-phase structure and compactness of the molecule under mass spectrometric conditions.
Crystallographic Data and Three-Dimensional Conformation
The three-dimensional conformational analysis of this compound reveals a complex spatial arrangement characterized by multiple ring systems and extensive intramolecular interactions. Computational modeling studies indicate that the molecule adopts a relatively rigid conformation due to the fused ring system of the pyrano[2,3-h]chromen-4-one backbone. The stereochemical configuration of the glycosidic linkage places the sugar moiety in a specific orientation relative to the chromone backbone, influencing the overall molecular shape and potential for intermolecular interactions.
The crystallographic data, while limited in the available literature, suggests that the compound exhibits specific stereochemical features defined by the configuration of the five chiral centers in the sugar moiety. The absolute configuration (2S,3R,4R,5R,6S) determines the spatial arrangement of hydroxyl groups and influences the compound's ability to form hydrogen bonds both intramolecularly and intermolecularly. These stereochemical features are critical for understanding the compound's biological activity and its interactions with various molecular targets.
Molecular modeling calculations indicate that the compound possesses a total of 24 defined stereocenters, reflecting the high degree of stereochemical complexity. The three-dimensional structure exhibits a relatively compact conformation with the sugar moiety positioned in close proximity to the chromone backbone, potentially allowing for stabilizing intramolecular hydrogen bonds. The 8,8-dimethyl substitution on the pyran ring introduces steric constraints that influence the overall molecular geometry and conformational flexibility.
The spatial arrangement of functional groups within the molecule creates distinct regions of different polarity and hydrogen bonding capability. The hydroxyl groups on the sugar moiety form a hydrophilic region, while the aromatic rings and methyl substituents contribute to hydrophobic regions of the molecule. This amphiphilic character influences the compound's solubility properties and potential membrane interactions. The three-dimensional structure also reveals that the methoxy group on the phenyl ring is positioned away from the sugar moiety, minimizing steric interactions and allowing for optimal molecular packing in the crystalline state.
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O10/c1-12-19(29)21(31)22(32)26(34-12)36-25-20(30)18-16(28)11-17-15(9-10-27(2,3)37-17)24(18)35-23(25)13-5-7-14(33-4)8-6-13/h5-12,19,21-22,26,28-29,31-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFACBAJBHOSYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC4=C3C=CC(O4)(C)C)O)C5=CC=C(C=C5)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Orthogonal Protection Strategies
A four-step protection sequence enables selective glycosidic bond formation:
| Step | Functional Group | Protecting Agent | Deprotection Method |
|---|---|---|---|
| 1 | 5-OH | TBDMS-Cl | TBAF in THF |
| 2 | 7-OH | Acetyl | K<sub>2</sub>CO<sub>3</sub>/MeOH |
| 3 | 4'-OH (sugar) | Benzyl | H<sub>2</sub>/Pd-C |
| 4 | 2''-OH (sugar) | Trityl | AcOH/H<sub>2</sub>O |
This strategy allows glycosylation at the 3-position with >90% regioselectivity while preserving other hydroxyl groups.
Glycosidic Bond Formation
The Schmidt trichloroacetimidate method proves most effective for coupling the methyloxan moiety:
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Activate the sugar donor as trichloroacetimidate (Cl<sub>3</sub>CC(═NH)OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>)
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Employ BF<sub>3</sub>·OEt<sub>2</sub> (0.2 eq) as Lewis acid catalyst
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React in anhydrous dichloromethane at −20°C for 6 hours
This method achieves α:β anomeric ratios of 1:9, favoring the desired β-configuration.
Industrial-Scale Production Optimization
Large-scale synthesis requires modifications to laboratory protocols:
Continuous Flow Reactor Parameters
| Parameter | Laboratory Batch | Industrial Flow |
|---|---|---|
| Reaction Volume | 500 mL | 20 L/hr |
| Temperature Control | ±2°C | ±0.5°C |
| Mixing Efficiency | Magnetic stirrer | Static Mixers |
| Yield | 68% | 82% |
Transitioning to continuous flow systems reduces reaction times from 12 hours to 45 minutes while improving yield by 14%.
Crystallization Optimization
Final product purification employs antisolvent crystallization:
Solvent System:
-
Good solvent: Ethyl acetate (70% v/v)
-
Antisolvent: n-Heptane (30% v/v)
Crystallization Parameters:
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Cooling rate: 0.5°C/min from 50°C to 4°C
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Seed crystal loading: 0.1% w/w
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Purity achieved: 99.8% by HPLC
Analytical Characterization Protocols
Critical quality control measures include:
Spectroscopic Fingerprinting
| Technique | Key Diagnostic Signals |
|---|---|
| <sup>1</sup>H NMR | δ 6.87 (d, J=8.5 Hz, 2H, Ar-H), δ 5.32 (s, 1H, anomeric H) |
| <sup>13</sup>C NMR | δ 178.9 (C-4 ketone), δ 101.5 (C-1' sugar) |
| HRMS | [M+H]<sup>+</sup> m/z 567.2012 (calc. 567.2008) |
Chiral Purity Assessment
Chiral stationary phase HPLC (Chiralpak IC-3 column) confirms >99% enantiomeric excess using hexane:isopropanol (85:15) mobile phase at 1.0 mL/min.
Green Chemistry Alternatives
Recent advances emphasize sustainable synthesis:
Biocatalytic Glycosylation
Engineered glycosyltransferases (e.g., YjiC from Bacillus licheniformis) enable enzymatic coupling under aqueous conditions:
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Temperature | −20°C | 37°C |
| Solvent | DCM | Phosphate buffer |
| Catalyst Loading | 20 mol% | 5 mg/mL |
| Anomeric Selectivity | 90% β | 99% β |
This approach reduces organic solvent use by 95% while improving stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one has numerous scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and reactivity.
Biology: It is investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors to exert its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their differences are summarized below:
Functional Group Impact on Bioactivity and Solubility
- Sugar Moieties (Rhamnose vs. Glucose): The target compound’s rhamnose group (C3) enhances water solubility compared to acylated analogs (e.g., prenyl or 3-hydroxypropanoyl groups) . highlights glucosylated derivatives with superior solubility due to additional hydroxyl groups .
- Aromatic Substituents (Methoxy vs. Hydroxy): The 4-methoxyphenyl group (target) increases lipophilicity and membrane permeability compared to 4-hydroxyphenyl analogs (e.g., ) . Hydroxyphenyl derivatives may exhibit stronger antioxidant activity due to phenolic hydrogen donation .
Biological Activity
5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one, also known as Acuminatin (CAS# 143601-07-4), is a complex organic compound belonging to the flavonoid family. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
Antioxidant Properties
This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively. Preliminary studies indicate that the compound has a value of 2.36 μg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential compared to ascorbic acid (1.65 μg/mL) .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The compound's anticancer properties have been explored in various studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. For instance, studies have reported that it can significantly reduce the viability of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The compound acts by scavenging reactive oxygen species (ROS) and chelating metal ions, thereby reducing oxidative stress within cells.
- Anti-inflammatory Pathway : It inhibits the activation of nuclear factor kappa B (NF-kB), leading to decreased expression of inflammatory mediators.
- Cancer Cell Interaction : The compound influences signaling pathways associated with cell survival and apoptosis, particularly by modulating the expression of Bcl-2 family proteins .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | ||
| Anti-inflammatory | Inhibits COX and LOX | |
| Anticancer | Induces apoptosis in breast cancer cells |
Case Studies
-
Case Study on Antioxidant Activity :
In a study assessing the antioxidant properties of various flavonoids, 5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl demonstrated superior radical scavenging ability compared to other tested compounds. The results suggested its potential for use in formulations aimed at reducing oxidative stress-related conditions. -
Case Study on Anti-inflammatory Effects :
A clinical study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated significant reductions in paw swelling and inflammatory cytokine levels after treatment with the compound over a four-week period. -
Case Study on Anticancer Potential :
In vitro studies on human breast cancer cell lines revealed that treatment with 5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This highlights its potential role as an adjunct therapy in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation and cyclization reactions. For example, describes a solid-phase reaction using malonic acid and phenol derivatives with phosphorous oxychloride and ZnCl₂ as catalysts to form chromenone cores . Subsequent glycosylation (e.g., attaching the 3,4,5-trihydroxy-6-methyloxan-2-yl group) can be achieved using protected sugar donors under acidic conditions, followed by deprotection .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediates are formed. Purification often requires column chromatography with gradients of ethyl acetate/hexane.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M−H]− peaks) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemistry confirmation, particularly for the glucopyranosyl moiety .
Advanced Research Questions
Q. How can synthetic challenges related to stereochemical control in the glucopyranosyl unit be addressed?
- Methodological Answer : Stereoselective glycosylation is critical. Use chiral auxiliaries or enzymatic catalysis (e.g., glycosyltransferases) to ensure correct anomeric configuration (α/β). highlights the use of protected D-glucose derivatives with trifluoromethanesulfonic acid (TfOH) as a promoter for β-selective glycosylation .
- Data Contradiction Analysis : If unexpected stereoisomers form, compare NOE (Nuclear Overhauser Effect) NMR data with computational models (e.g., DFT) to identify misconfigured groups .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Methodological Answer : Implement continuous flow reactors () to enhance mixing and heat transfer during cyclization steps. For glycosylation, optimize solvent systems (e.g., dichloromethane with molecular sieves) to minimize hydrolysis .
- Analytical Validation : Use HPLC-PDA (Photodiode Array Detection) to track byproducts. For example, reports purity >98% using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from assay conditions or impurities. Standardize protocols:
- Cell-Based Assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and control for endotoxin contamination.
- Compound Purity : Re-test samples after purification via preparative HPLC .
- Case Study : notes that trifluoromethyl groups enhance lipid solubility, potentially altering membrane permeability and bioactivity .
Experimental Design & Data Analysis
Q. What experimental controls are essential for evaluating the compound’s antioxidant activity?
- Methodological Answer :
- Positive Controls : Include ascorbic acid or Trolox in DPPH/ABTS radical scavenging assays.
- Negative Controls : Use solvent-only samples to exclude matrix effects.
- Dose-Response Curves : Perform triplicate measurements at 5–100 μM concentrations.
- Data Interpretation : Calculate IC₅₀ values and compare with literature (e.g., reports IC₅₀ < 20 μM for related chromenones) .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity). Parameterize the glucopyranosyl unit’s hydroxyl groups for hydrogen-bonding interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
